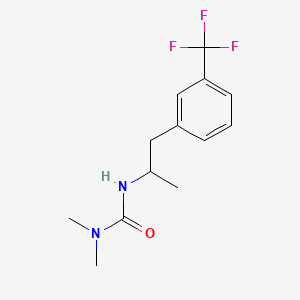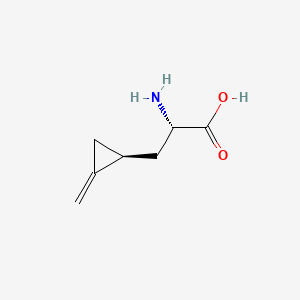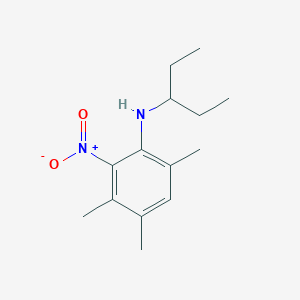
N4,N4'-(biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) is a complex organic compound primarily used in the field of organic electronics. This compound is known for its high hole mobility and favorable charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and other electronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) typically involves multiple steps, including the formation of biphenyl and triphenylamine derivatives. The reaction conditions often require the use of solvents such as chloroform, dichloromethane, and toluene, which help dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in electronic applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) has a wide range of scientific research applications:
Chemistry: Used as a hole transport material in organic electronic devices.
Biology: Investigated for potential use in biosensors due to its electronic properties.
Medicine: Explored for applications in drug delivery systems.
Industry: Utilized in the production of OLEDs, OPV devices, and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) involves its ability to transport holes efficiently. This compound interacts with molecular targets in electronic devices, facilitating the movement of charge carriers and enhancing the device’s performance. The pathways involved include the formation of charge transfer complexes and the stabilization of charge carriers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine
- N4,N4,N4’,N4’-Tetra(1,1’-biphenyl)-4-yl-(1,1’-biphenyl)-4,4’-diamine
Uniqueness
Compared to similar compounds, N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) offers higher hole mobility and better charge transport characteristics. These properties make it particularly suitable for high-performance electronic applications, such as OLEDs and OPV devices .
Eigenschaften
Molekularformel |
C72H56N4 |
|---|---|
Molekulargewicht |
977.2 g/mol |
IUPAC-Name |
N-cyclohexa-1,3-dien-1-yl-N-phenyl-4-[4-(N-[4-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2 |
InChI-Schlüssel |
ZBZXYUYUUDZCNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)




![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)


![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)



